Cas no 443125-04-0 (5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline)
![5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline structure](https://www.kuujia.com/scimg/cas/443125-04-0x500.png)
5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline Chemical and Physical Properties
Names and Identifiers
-
- 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline
- Benzenamine, 5-(1H-benzimidazol-2-yl)-2-chloro-
-
- Inchi: 1S/C13H10ClN3/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17)
- InChI Key: OSHHUWPYKZAALV-UHFFFAOYSA-N
- SMILES: C1(N)=CC(C2NC3=CC=CC=C3N=2)=CC=C1Cl
5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN8608458-500mg |
5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline |
443125-04-0 | 98% | 500mg |
RMB 4816.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390704-500mg |
5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline |
443125-04-0 | 98% | 500mg |
¥8428.00 | 2024-05-13 |
5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline Related Literature
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
Additional information on 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline
Recent Advances in the Study of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline (CAS: 443125-04-0) in Chemical Biology and Pharmaceutical Research
The compound 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline (CAS: 443125-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline as a key intermediate in the synthesis of various biologically active molecules. Its benzimidazole core structure is known to interact with multiple biological targets, including enzymes and receptors, making it a versatile scaffold for drug development. Researchers have explored its potential in the treatment of infectious diseases, cancer, and inflammatory disorders, with promising results in preclinical models.
One of the most notable advancements in this area is the development of novel synthetic routes for 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline, which have improved yield and purity. These methods often involve multi-step reactions, including condensation and cyclization processes, optimized for scalability and environmental sustainability. Additionally, computational studies have provided insights into the compound's molecular interactions, aiding in the design of more potent derivatives.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline exhibits significant antimicrobial and anticancer properties. For instance, it has shown efficacy against drug-resistant bacterial strains and certain cancer cell lines, suggesting its potential as a lead compound for further development. Mechanistic studies indicate that its activity may be linked to the inhibition of key cellular pathways, such as DNA replication and protein synthesis.
Despite these promising findings, challenges remain in the clinical translation of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline. Issues such as bioavailability, toxicity, and metabolic stability need to be addressed through further research. Current efforts are focused on structural modifications and formulation strategies to enhance its pharmacokinetic profile and reduce adverse effects.
In conclusion, 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline (CAS: 443125-04-0) represents a promising candidate in the field of chemical biology and drug discovery. Its diverse biological activities and synthetic versatility make it a valuable tool for researchers. Future studies should aim to elucidate its mechanisms of action more thoroughly and explore its potential in combination therapies. This compound exemplifies the ongoing innovation in medicinal chemistry and highlights the importance of interdisciplinary collaboration in advancing pharmaceutical research.
443125-04-0 (5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline) Related Products
- 1169491-45-5(2H-Thieno[2,3-b]pyran-5-carboxylic acid, 6-amino-3,4-dihydro-, ethyl ester)
- 1216418-07-3(4-N-Acetylaminobenzene-13C6-sulfonyl Chloride)
- 2229514-58-1(3-(quinolin-7-yl)but-3-en-1-amine)
- 1449008-25-6(3-bromo-2-fluoro-6-methoxybenzoic acid)
- 926227-66-9(1-(4-Chloro-2-fluorobenzoyl)piperazine)
- 946223-61-6(4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide)
- 477848-32-1(2-Bromo-6-{(3,4-dimethoxybenzyl)iminomethyl}-4-methoxybenzenol)
- 1038378-59-4(1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid)
- 1545625-98-6(1-(thiophen-3-yl)ethane-1,2-diol)
- 2418734-71-9(Tert-butyl 4-({3-azido-5-[(fluorosulfonyl)oxy]-4-methylphenyl}methyl)piperazine-1-carboxylate)


